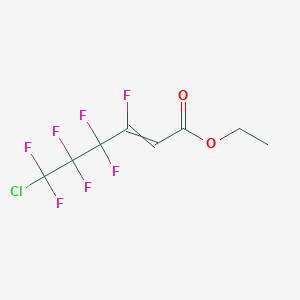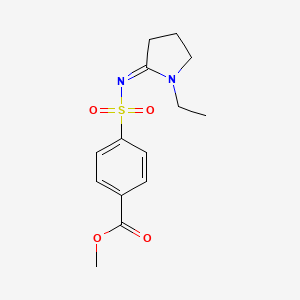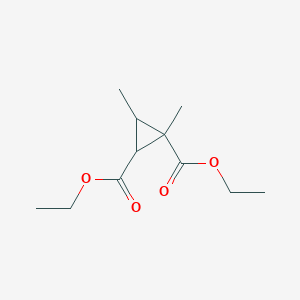
1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester is an organic compound with the molecular formula C10H16O4 It is a derivative of cyclopropane, a three-membered carbon ring, and contains two ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester typically involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the cyclopropane ring. The reaction conditions include:
- Temperature: 25°C
- Reaction Time: 2 hours
- Solvent: Aqueous sodium hydroxide solution
- Workup: Acidification with hydrochloric acid, followed by extraction with ether .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-.
Reduction: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester involves its interaction with various molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds with other molecules. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can further interact with biological targets or participate in chemical reactions .
Comparación Con Compuestos Similares
- 1,1-Cyclopropanedicarboxylic acid, diethyl ester
- 1,2-Cyclopropanedicarboxylic acid, 3-methylene-, diethyl ester
- Dimethyl 1,1-cyclopropanedicarboxylate
Comparison: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester is unique due to the presence of two methyl groups on the cyclopropane ring, which can influence its reactivity and steric properties. Compared to its analogs, this compound may exhibit different chemical behavior and biological activity due to these structural differences .
Propiedades
Número CAS |
140244-70-8 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
diethyl 1,3-dimethylcyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18O4/c1-5-14-9(12)8-7(3)11(8,4)10(13)15-6-2/h7-8H,5-6H2,1-4H3 |
Clave InChI |
UOVYHPNLBIPKPR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(C1(C)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)
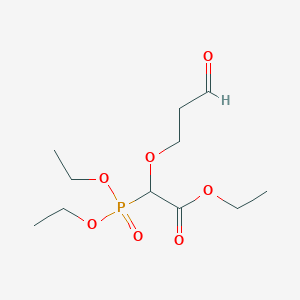
![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)

![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
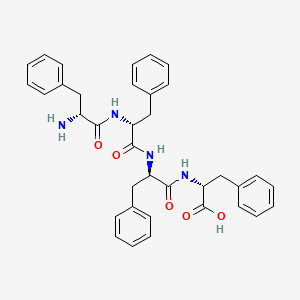
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
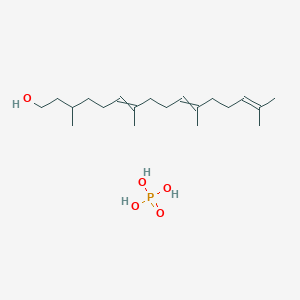
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
